molecular formula C6H6N2O4 B1455569 Methyl 4,6-dihydroxypyridazine-3-carboxylate CAS No. 372118-00-8

Methyl 4,6-dihydroxypyridazine-3-carboxylate

Cat. No.: B1455569
CAS No.: 372118-00-8
M. Wt: 170.12 g/mol
InChI Key: SHJHUIKJFYHTDY-UHFFFAOYSA-N
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Description

Methyl 4,6-dihydroxypyridazine-3-carboxylate (CAS: 372118-00-8) is a pyridazine derivative with the molecular formula C₇H₆N₂O₄ and a molecular weight of 182.14 g/mol . This compound features two hydroxyl groups at positions 4 and 6 of the pyridazine ring and a methyl ester at position 2. It is commonly utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly for developing bioactive molecules . The compound is typically available at 97% purity and is listed under the MDL number MFCD09953611 .

Properties

IUPAC Name

methyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-6(11)5-3(9)2-4(10)7-8-5/h2H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJHUIKJFYHTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717801
Record name Methyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372118-00-8
Record name Methyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4,6-dihydroxypyridazine-3-carboxylate
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Preparation Methods

Synthetic Route Overview

The preparation of methyl 4,6-dihydroxypyridazine-3-carboxylate typically starts from diazo and keto ester precursors, followed by a sequence of reactions involving triphenylphosphine and acidic hydrolysis. The key step involves the formation of the pyridazine ring with hydroxyl groups at positions 4 and 6 and a methyl ester at position 3.

Detailed Preparation Procedure

A representative synthetic method is described as follows:

  • Starting Materials:

    • 2-Diazo-3-oxo-pentanedioic acid dimethyl ester (50.0 g, 249.8 mmol)
    • Triphenylphosphine (65.5 g, 249.8 mmol)
    • Diethyl ether (500 mL)
  • Reaction Conditions:

    • Stirring at room temperature for 24 hours
    • Removal of organic solvent under vacuum
    • Addition of acetic acid (500 mL) and water (50 mL) to the residue
    • Refluxing the mixture for 10 hours
  • Workup and Purification:

    • Concentration under reduced pressure to a viscous residue
    • Trituration with ethyl acetate to obtain a yellow solid
    • Purification by silica gel chromatography (100–200 mesh) using 1–5% methanol in dichloromethane as eluent
  • Yield and Characterization:

    • Yield: Approximately 30%
    • Product: 4,6-dihydroxy-pyridazine-3-carboxylic acid methyl ester as a yellow solid
    • LC-MS analysis: molecular ion peak at m/z 169.2 [M+H]+

This procedure highlights a moderate yield and involves careful control of reaction time and purification steps to isolate the desired compound.

Reaction Table Summary

Step Starting Material(s) Reaction Conditions Yield (%) Product Description Notes
1 2-Diazo-3-oxo-pentanedioic acid dimethyl ester + Triphenylphosphine Stir at RT 24 h; reflux in HOAc/H2O 10 h 30 This compound Purification by silica gel chromatography
2 This compound + POCl3 Heat at 95°C for 4-5 h 64-72 Methyl 4,6-dichloropyridazine-3-carboxylate Chlorination step; precursor to derivatives

Mechanistic Insights and Reaction Conditions

  • The initial step involves the reaction of the diazo compound with triphenylphosphine, which likely facilitates ring closure and formation of the pyridazine core.
  • Subsequent acidic hydrolysis (acetic acid and water reflux) converts intermediates into the dihydroxy derivative.
  • The reaction requires prolonged stirring and reflux to ensure complete conversion.
  • Purification through chromatography is essential to isolate the pure this compound due to side products formed.

Industrial and Research Scale Considerations

  • The yields reported (around 30%) suggest that optimization may be necessary for large-scale production.
  • The compound serves as a key intermediate for further derivatization, such as chlorination to methyl 4,6-dichloropyridazine-3-carboxylate using phosphorus oxychloride (POCl3).
  • The chlorination step is conducted at elevated temperatures (95°C) for several hours, with yields ranging from 64% to 72%, indicating a robust and scalable process.

Summary of Research Findings

  • The preparation of this compound is well-documented through the reaction of diazo esters with triphenylphosphine followed by acidic hydrolysis.
  • The compound is isolated as a yellow solid with moderate yield and requires chromatographic purification.
  • This compound is a pivotal intermediate for synthesizing other pyridazine derivatives, especially through chlorination.
  • Reaction conditions such as temperature, reaction time, and solvent choice critically affect yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dihydroxypyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form dihydropyridazine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 4,6-dioxopyridazine-3-carboxylate.

    Reduction: Formation of 4,6-dihydroxydihydropyridazine-3-carboxylate.

    Substitution: Formation of 4,6-dihalo or 4,6-dialkylpyridazine-3-carboxylate derivatives.

Scientific Research Applications

Chemistry

In chemical research, methyl 4,6-dihydroxypyridazine-3-carboxylate serves as a building block for synthesizing more complex pyridazine derivatives. Its reactivity allows for various modifications that can lead to new compounds with desired properties.

Biology

The compound has been investigated for its role as an enzyme inhibitor or modulator of biological pathways. It interacts with oxidoreductases and influences cellular functions by modulating signaling pathways like MAPK/ERK, which are crucial for cell proliferation and differentiation .

Case Study:
A study demonstrated that this compound could alter gene expression related to metabolic processes, indicating its potential in metabolic research and therapeutic applications.

Medicine

This compound is explored for its therapeutic properties, particularly in anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development targeting specific diseases.

Case Study:
Research has shown that derivatives of this compound exhibit anticancer activity by affecting cellular mechanisms involved in tumor growth and survival .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes due to its versatile chemical structure and reactivity .

Comparative Data Table

Application AreaDescriptionNotable Findings
ChemistryBuilding block for pyridazine derivativesUsed to synthesize various functionalized compounds
BiologyEnzyme modulationAffects MAPK/ERK signaling pathway; alters gene expression
MedicinePotential therapeutic agentExhibits anti-inflammatory and anticancer properties
IndustryMaterial developmentInvolved in innovative chemical processes

Mechanism of Action

The mechanism of action of Methyl 4,6-dihydroxypyridazine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups and carboxylate ester moiety allow the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4,6-Dichloropyridazine-3-Carboxylate

CAS : 372118-01-9
Molecular Formula : C₆H₄Cl₂N₂O₂
Molecular Weight : 207.01 g/mol
Key Differences :

  • Replaces hydroxyl (-OH) groups at positions 4 and 6 with chlorine atoms, enhancing electrophilicity and stability under acidic conditions.
  • The dichloro derivative is used in pharmaceutical raw materials and APIs (Active Pharmaceutical Ingredients), suggesting its role in halogenation-based drug design .
  • Higher molecular weight (207.01 vs. 182.14) due to chlorine substitution.

Ethyl 4,6-Dihydroxypyridazine-3-Carboxylate

CAS : 1352925-63-3
Molecular Formula : C₇H₈N₂O₄
Molecular Weight : 184.15 g/mol
Key Differences :

  • Exhibits a similarity score of 0.66 to the methyl variant, indicating structural and functional overlap .
  • Used as a pharmaceutical intermediate, similar to its methyl counterpart, but with distinct solubility and bioavailability profiles .

6-Hydroxypyridazine-3-Carboxylic Acid

CAS : 37972-69-3
Molecular Formula : C₅H₄N₂O₃
Molecular Weight : 140.10 g/mol
Key Differences :

  • Lacks the methyl ester group, resulting in a free carboxylic acid moiety. This enhances hydrogen-bonding capacity and aqueous solubility.
  • Lower molecular weight (140.10 vs. 182.14) and a similarity score of 0.68 , reflecting shared pyridazine core functionality .

Comparative Analysis of Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Methyl 4,6-dihydroxypyridazine-3-carboxylate 372118-00-8 C₇H₆N₂O₄ 182.14 4,6-OH; 3-COOCH₃ Pharmaceutical intermediate
Methyl 4,6-dichloropyridazine-3-carboxylate 372118-01-9 C₆H₄Cl₂N₂O₂ 207.01 4,6-Cl; 3-COOCH₃ API synthesis
Ethyl 4,6-dihydroxypyridazine-3-carboxylate 1352925-63-3 C₇H₈N₂O₄ 184.15 4,6-OH; 3-COOCH₂CH₃ Oligonucleotide reagents
6-Hydroxypyridazine-3-carboxylic acid 37972-69-3 C₅H₄N₂O₃ 140.10 6-OH; 3-COOH Not specified

Biological Activity

Methyl 4,6-dihydroxypyridazine-3-carboxylate (MDPC) is a chemical compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article delves into its biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of this compound

  • Molecular Formula : C6H6N2O4
  • CAS Number : 372118-00-8
  • Chemical Structure : Characterized by two hydroxyl groups at positions 4 and 6, and a carboxylate ester group at position 3.

MDPC exhibits its biological effects through several mechanisms:

  • Enzyme Interaction : It has been shown to interact with various enzymes, particularly oxidoreductases. These interactions often involve hydrogen bonding and other non-covalent forces that can modify enzyme activity and conformation.
  • Cell Signaling Modulation : MDPC influences key signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This modulation can lead to significant changes in gene expression related to metabolic processes .
  • Pharmacokinetic Properties : The compound is predicted to have high gastrointestinal absorption and solubility (45.5 mg/ml), which enhances its potential for therapeutic applications.

MDPC plays a role in various biochemical reactions:

  • Oxidation Products : Formation of 4,6-dioxopyridazine-3-carboxylate.
  • Reduction Products : Formation of 4,6-dihydroxydihydropyridazine-3-carboxylate.
  • Substitution Reactions : Generation of derivatives such as 4,6-dihalo or 4,6-dialkylpyridazine-3-carboxylates.

Cellular Effects

The compound's cellular effects are profound:

  • Gene Expression Alteration : MDPC can alter the expression of genes involved in various metabolic pathways, impacting overall cellular metabolism.
  • Impact on Cell Cycle and Apoptosis : Long-term exposure to MDPC can lead to changes in cell cycle progression and apoptosis rates.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific kinases affecting phosphorylation,
Antioxidant PropertiesExhibits radical scavenging effects
Anti-inflammatoryPotential therapeutic effects in inflammatory conditions,
Anticancer ActivityInvestigated for efficacy against cancer cell lines,

Case Study: Anti-inflammatory Effects

A study explored the anti-inflammatory properties of MDPC in vitro. The results indicated that MDPC significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases .

Case Study: Anticancer Activity

In another investigation, MDPC was tested against various cancer cell lines. The compound demonstrated cytotoxic effects, particularly in breast cancer cells, indicating its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4,6-dihydroxypyridazine-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves esterification or cyclocondensation reactions. For example, refluxing intermediates with piperidine in methanol under nitrogen can yield the target compound. Reaction time (e.g., 20 h for cyclization) and temperature (e.g., controlled reflux at 80°C) are critical for minimizing side products like unreacted dihydroxy precursors. Purification via recrystallization (e.g., using methanol) ensures >95% purity . Comparative studies with analogs (e.g., brominated derivatives) highlight the role of substituents in reaction efficiency .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve tautomeric forms (e.g., keto-enol equilibria) by identifying hydroxyl proton shifts (~12-14 ppm) and carbonyl carbons (~165-170 ppm) .
  • HPLC-MS : Reverse-phase HPLC with C18 columns and MS detection (e.g., ESI+) confirms molecular weight (C7_7H6_6N2_2O4_4; theoretical 182.04 g/mol) and detects trace impurities like hydrolysis products .
  • IR Spectroscopy : Peaks at ~1730 cm1^{-1} (ester C=O) and ~3200 cm1^{-1} (OH stretching) validate functional groups .

Q. How should stability studies be designed to assess degradation pathways under varying storage conditions?

  • Methodological Answer : Accelerated stability testing at 40°C/75% RH over 6 months identifies primary degradation products (e.g., hydrolysis to 4,6-dihydroxypyridazine-3-carboxylic acid). LC-MS tracks degradation kinetics, while pH-dependent studies (pH 2–9) reveal susceptibility to alkaline hydrolysis. Recommendations include storage at -20°C in amber vials under inert gas .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (using SHELX software ) determines bond lengths and angles, distinguishing tautomers. For example, the dihedral angle between the pyridazine ring and ester group (~179.2°) confirms planarity, while hydrogen-bonding networks (O···H distances ~1.8 Å) explain solid-state stability . Discrepancies between computational (DFT) and experimental data may arise from crystal packing effects .

Q. What strategies address contradictions in spectroscopic data for tautomeric forms of the compound?

  • Methodological Answer : Dynamic NMR at variable temperatures (e.g., -40°C to 80°C) can "freeze" tautomeric interconversion, resolving split signals for keto and enol forms. Coupled with DFT calculations (e.g., B3LYP/6-31G*), this identifies the dominant tautomer in solution. For instance, a 3:1 keto-enol ratio in DMSO-d6_6 was validated via integration of 1^1H NMR peaks .

Q. How do computational models predict reactivity in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and frontier molecular orbital (FMO) analysis (HOMO-LUMO gap ~5.2 eV) predict regioselectivity. The C4 hydroxyl group is more nucleophilic (Fukui ff^- = 0.15) than C6, favoring alkylation at C4. MD simulations (AMBER) further validate solvent effects on transition states .

Q. What mechanistic insights explain unexpected byproducts during esterification of 4,6-dihydroxypyridazine-3-carboxylic acid?

  • Methodological Answer : GC-MS and isotopic labeling (18^{18}O-methanol) trace byproducts to incomplete esterification or transesterification. For example, ethyl ester impurities arise from residual ethanol in reagents. Kinetic studies (rate constants k1k_1 = 0.15 h1^{-1}) optimize methanol stoichiometry (3:1 molar ratio) to suppress side reactions .

Q. How do structural modifications (e.g., bromination) alter the compound’s bioactivity?

  • Methodological Answer : Introducing bromine at C5 (yielding 5-bromo-4,6-dihydroxypyridazine-3-carboxylate) enhances electrophilicity, increasing inhibitory activity against kinase enzymes (IC50_{50} from 12 μM to 2.5 μM). SAR studies correlate electronic effects (Hammett σ+^+) with potency, validated via in vitro assays (HEK293 cells) .

Methodological Notes

  • Data Contradictions : Discrepancies between NMR and X-ray data often stem from solvent vs. solid-state effects. Cross-validation using multiple techniques (e.g., IR, HPLC) is critical .
  • Experimental Design : Controlled anaerobic conditions (glovebox) prevent oxidation during synthesis, while cryogenic NMR probes enhance sensitivity for low-concentration samples .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4,6-dihydroxypyridazine-3-carboxylate
Reactant of Route 2
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Methyl 4,6-dihydroxypyridazine-3-carboxylate

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